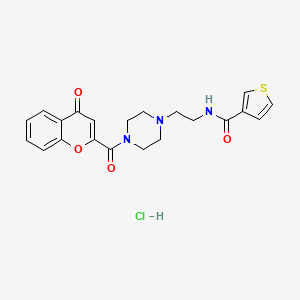

![molecular formula C17H16N2O5S B2915508 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 900005-22-3](/img/structure/B2915508.png)

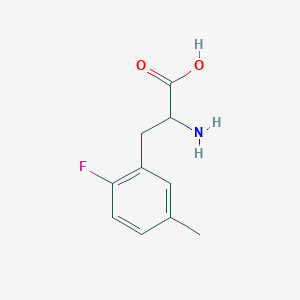

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is related to the compound you’re asking about . It has a molecular weight of 241.08 and its IUPAC name is (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid .

Molecular Structure Analysis

The SMILES string for “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is B(O)(O)c1ccc(cc1)N2S(=O)CCC2 . This provides a representation of the molecule’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” include a molecular weight of 241.08, and it is a solid at room temperature .Applications De Recherche Scientifique

Heterocyclic Nonionic X-ray Contrast Agents

One significant application involves the synthesis of heterocyclic nonionic X-ray contrast agents. Research has described the synthesis of analogs featuring a link to the N atom of a 4-(hydroxymethyl)-oxazolidin-2-one moiety from protected 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid derivatives. These compounds, thanks to their congested benzenoid structures and NMR spectral features due to atropisomerism, present interesting properties for X-ray diagnostic use (Pillai et al., 1994).

Diuretic Activity

Another research application includes the synthesis and in vivo diuretic activity screening of biphenyl benzothiazole-2-carboxamide derivatives. Among these, a specific compound was identified as a promising candidate for diuretic purposes (Yar & Ansari, 2009).

Anti-Tubercular Scaffold Development

The ultrasound-assisted synthesis of benzamide derivatives has been explored for anti-tubercular applications. Novel derivatives were synthesized and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also tested for cytotoxicity against human cancer cell lines, revealing non-toxic nature and potential for drug discovery processes (Nimbalkar et al., 2018).

Benzamide Derivatives Synthesis

The synthesis of N1-(3-Hydroxy-2-pyridyl)benzamides highlights the biological significance of benzamide derivatives, showing various types of biological activities. This work extends to synthesizing new benzamide derivatives with significant activity compared to other compounds (Mobinikhaledi et al., 2006).

Supramolecular Assemblies

Research into functionalized 4-aryl-1-alkenyl-3,5-dioxo-1,2,4-triazolidines, focusing on acid functionalized derivatives, demonstrates their organization into two-dimensional supramolecular assemblies via intermolecular hydrogen bonding. These findings contribute to understanding the molecular basis of self-assembly in supramolecular chemistry (Seidel et al., 1995).

Safety And Hazards

Propriétés

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c20-17(12-2-7-15-16(10-12)24-11-23-15)18-13-3-5-14(6-4-13)19-8-1-9-25(19,21)22/h2-7,10H,1,8-9,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRGSKQWBFISQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2915430.png)

![ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2915437.png)

![3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2915439.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)

![Methyl 3-[(2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2915445.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)